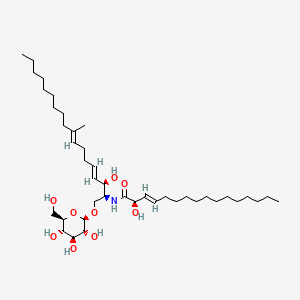

Cerebroside A

Description

Contextualizing Cerebroside A within Glycosphingolipid Biochemistry

Glycosphingolipids are characterized by a hydrophobic ceramide portion, which anchors the molecule within the cell membrane, and a hydrophilic carbohydrate chain that extends into the extracellular space. biologyonline.comlipotype.com This amphipathic nature allows them to participate in a variety of cellular processes, including cell-to-cell recognition, signaling, and membrane stability. biologyonline.comcreative-proteomics.com

Cerebrosides are the simplest form of glycosphingolipids, containing only one sugar moiety. wikipedia.orgnih.gov Depending on the sugar attached, they are classified as either glucocerebrosides (B1249061) (containing glucose) or galactocerebrosides (B1148508) (containing galactose). wikipedia.org Glucocerebrosides are typically found in non-neural tissues and are the precursors for more complex glycosphingolipids, while galactocerebrosides are predominantly located in the myelin sheath of nerves. wikipedia.orglipotype.com Cerebroside A falls within this family, with its specific structure dictating its precise biological role.

The basic structure of a cerebroside consists of a sphingosine (B13886) or a related long-chain base, a fatty acid, and a monosaccharide. biologyonline.comlipotype.com Variations in the fatty acid chain length and the type of sphingoid base contribute to the diversity of cerebrosides found in nature. semanticscholar.org

Evolution of Cerebroside A Research Paradigms

The investigation of cerebrosides dates back to the early 20th century with the discovery of lipid accumulation in certain neurodegenerative diseases. taylorandfrancis.com Initial research focused on the isolation and chemical characterization of these lipids from various biological sources. cdnsciencepub.comnih.gov Early analytical techniques, such as thin-layer chromatography and infrared spectroscopy, were instrumental in identifying the basic components of cerebrosides. cdnsciencepub.comfrontiersin.org

With advancements in technology, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to achieve in-depth structural elucidation of various cerebroside species, including Cerebroside A. semanticscholar.orgnih.gov These powerful techniques allow for the precise determination of the fatty acid composition, the sphingoid base structure, and the stereochemistry of the glycosidic linkage. semanticscholar.orgnih.gov

More recently, the focus of cerebroside research has shifted from simple characterization to understanding their dynamic roles in cellular biology. The advent of lipidomics and sophisticated cell imaging techniques has enabled scientists to study the subcellular localization of cerebrosides and their interactions with other membrane components, such as in lipid rafts. wikipedia.orglipotype.com This has led to the recognition of cerebrosides as active participants in signal transduction and other vital cellular events. creative-proteomics.comontosight.ai

Significance of Cerebroside A in Contemporary Lipid Research

Cerebroside A and other glycosphingolipids are of significant interest in modern lipid research due to their involvement in a wide array of biological and pathological processes. Research has highlighted their roles in:

Neurobiology: As major components of the myelin sheath, cerebrosides are crucial for proper nerve function. wikipedia.orglipotype.com Studies on their synthesis and degradation are vital for understanding demyelinating diseases.

Fungal Pathogenesis: Fungal cerebrosides have distinct structural features compared to their mammalian counterparts. frontiersin.orgscielo.br This has made them attractive targets for the development of novel antifungal therapies. scielo.br Research has shown that certain fungal cerebrosides are involved in morphological transitions and growth, making them essential for the pathogen's life cycle. frontiersin.orgscielo.br

Plant Biology: In plants, glucosylceramides, a class to which Cerebroside A belongs, are major glycosphingolipids. wikipedia.orgscielo.br They are believed to play a role in the plant's defense mechanisms and response to environmental stress. researchgate.net

Cell Signaling: Cerebrosides are not merely structural lipids but are also involved in modulating cell growth, differentiation, and immune responses. ontosight.airesearchgate.net They can act as signaling molecules themselves or influence the function of membrane-bound proteins. creative-proteomics.com

The ongoing investigation into the specific functions of Cerebroside A and related compounds continues to expand our understanding of lipid biochemistry and its implications for health and disease.

Data Tables

Table 1: General Properties of Cerebrosides

| Property | Description | Source |

|---|---|---|

| Classification | Glycosphingolipid | biologyonline.com |

| Core Components | Ceramide (Sphingoid base + Fatty acid), Monosaccharide | wikipedia.orglipotype.com |

| Common Monosaccharides | Glucose, Galactose | wikipedia.org |

| Primary Location (Galactocerebrosides) | Neural tissue, Myelin sheath | wikipedia.org |

| Primary Location (Glucocerebrosides) | Non-neural tissues, Skin | wikipedia.org |

| Key Functions | Membrane structure, Cell recognition, Signal transduction | biologyonline.comcreative-proteomics.com |

Table 2: Evolution of Cerebroside Research Techniques

| Era | Key Techniques | Research Focus | Source |

|---|---|---|---|

| Early 20th Century | Chemical degradation, Elemental analysis | Basic chemical composition | taylorandfrancis.com |

| Mid-20th Century | Thin-layer chromatography (TLC), Infrared (IR) spectroscopy | Isolation and identification of major components | cdnsciencepub.comfrontiersin.org |

| Late 20th Century | Gas-liquid chromatography (GLC), Mass spectrometry (MS), Nuclear magnetic resonance (NMR) | Detailed structural elucidation, Fatty acid and sphingoid base analysis | semanticscholar.orgnih.gov |

| 21st Century | High-performance liquid chromatography (HPLC), Tandem MS (MS/MS), Lipidomics, Advanced imaging | Quantification, Subcellular localization, Interaction with other molecules, Functional roles | wikipedia.orglipotype.comnih.gov |

Properties

CAS No. |

115681-40-8 |

|---|---|

Molecular Formula |

C41H75NO9 |

Molecular Weight |

726.0 g/mol |

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadec-3-enamide |

InChI |

InChI=1S/C41H75NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h24-25,27-29,33-39,41,43-48H,4-23,26,30-31H2,1-3H3,(H,42,49)/b28-25+,29-24+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 |

InChI Key |

SUBYBSQARMSYNW-XCEJTAPFSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cerebroside a

Precursors and Early Stage Biogenesis of Cerebroside A Scaffolds

The initial stages of cerebroside A biosynthesis are centered around the de novo synthesis of sphingolipids, a pathway that generates the fundamental ceramide structure.

The first and rate-limiting step in the de novo synthesis of sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netlife-science-alliance.org This enzyme condenses L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. researchgate.net Mammalian SPT is a complex composed of three core subunits: SPTLC1, SPTLC2, and SPTLC3. nih.govnih.gov While SPTLC1 and SPTLC2 are found in most tissues, the expression of SPTLC3 is restricted to specific tissues. nih.govnih.gov The SPTLC1 subunit is essential for the enzyme's activity. nih.govnih.gov The combination of different subunits can influence the substrate specificity and the types of long-chain bases produced. nih.gov For instance, the presence of SPTLC3 allows the enzyme to utilize other acyl-CoAs, leading to a broader range of long-chain bases. nih.gov

| Subunit | Expression | Function |

|---|---|---|

| SPTLC1 | Ubiquitous | Essential for enzyme activity. nih.govnih.gov |

| SPTLC2 | Ubiquitous | Forms the active enzyme complex with SPTLC1, primarily producing C18 and C20 long-chain bases. nih.gov |

| SPTLC3 | Tissue-specific | When complexed with SPTLC1, it allows for the synthesis of a wider spectrum of long-chain bases. nih.govnih.gov |

Following the action of SPT, the resulting 3-ketosphinganine is reduced to dihydrosphingosine (also known as sphinganine). This intermediate is then acylated by a family of enzymes called ceramide synthases (CerS) to form dihydroceramide (B1258172). frontiersin.orgnih.gov In mammals, there are six isoforms of ceramide synthase (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. frontiersin.org This specificity results in the production of dihydroceramides with varying fatty acid chains. frontiersin.org For example, CerS1 primarily synthesizes C18 dihydroceramide, while CerS2 has a preference for longer chain fatty acyl-CoAs (C22/C24). frontiersin.org Finally, the introduction of a double bond into dihydroceramide by dihydroceramide desaturase yields ceramide, the direct precursor for cerebroside synthesis. nih.gov

| Enzyme | Preferred Acyl-CoA Chain Length | Primary Dihydroceramide Product |

|---|---|---|

| CerS1 | C18-CoA | C18 dihydroceramide frontiersin.org |

| CerS2 | C22/C24-CoA | C22/C24 dihydroceramide frontiersin.org |

| CerS3 | Very long-chain acyl-CoAs | - |

| CerS4 | C18/C20-CoA | - |

| CerS5 | C16-CoA | - |

| CerS6 | C16-CoA | - |

Enzymatic Glycosylation in Cerebroside A Formation

The final step in the biosynthesis of cerebroside A is the addition of a sugar moiety to the ceramide backbone. This glycosylation is catalyzed by specific glycosyltransferases.

The synthesis of galactosylceramide, a major type of cerebroside, is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT), also known as 2-hydroxyacylsphingosine 1-beta-galactosyltransferase. wikipedia.orgchula.ac.th This enzyme facilitates the transfer of galactose from UDP-galactose to ceramide. chula.ac.th CGT is a key enzyme in the biosynthesis of galactocerebrosides (B1148508), which are abundant sphingolipids in the myelin sheath of the nervous system. wikipedia.orgchula.ac.th The activity of CGT is crucial for the formation and maintenance of myelin. chula.ac.th The gene encoding human CGT is designated as UGT8. wikipedia.org

The formation of glucosylceramide, another primary form of cerebroside, is mediated by the enzyme UDP-glucose:ceramide glucosyltransferase (CGS), also referred to as ceramide glucosyltransferase. wikipedia.orgcreative-proteomics.com This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide. creative-proteomics.comuniprot.org Glucosylceramide is a fundamental precursor for the synthesis of a wide variety of glycosphingolipids. wikipedia.orgwikipedia.org The human gene encoding CGS is UGCG. wikipedia.org Research has shown that the activity of CGS can be upregulated in response to increased levels of its substrate, ceramide. nih.gov

The expression of the genes encoding the glycosyltransferases responsible for cerebroside synthesis is tightly regulated at the transcriptional level.

The human UGT8 gene, which encodes CGT, has a promoter region that lacks a conventional TATA box but is rich in GC content. nih.gov The expression of this gene is cell-type specific. nih.govnih.gov Studies have identified several positive and negative regulatory regions in the promoter of the UGT8 gene. nih.gov Key transcription factor binding sites, including a GC-box and a cyclic AMP response element (CRE), have been shown to be critical for the expression of the human CGT gene. nih.gov The transcription factors Sp1, Sp3, pCREB-1, and ATF-1 have been identified as components that bind to these regulatory elements. nih.gov The differential expression of ATF-1 in different cell types may contribute to the cell-specific expression of the UGT8 gene. nih.gov Furthermore, the expression of CGT is controlled by the balance of the negative modulator OLIG2 and the positive regulator Nkx2.2. nih.gov MicroRNAs have also been shown to regulate the expression of UGT8 at the post-transcriptional level. nih.gov

The promoter of the UGCG gene, which encodes CGS, also contains binding sites for various transcription factors. In the context of multidrug resistance in cancer cells, the transcription factor Sp1 has been implicated in the regulation of UGCG expression. researchgate.net

| Gene | Enzyme | Regulatory Elements/Factors | Function |

|---|---|---|---|

| UGT8 | UDP-galactose:ceramide galactosyltransferase (CGT) | GC-box, CRE, Sp1, Sp3, pCREB-1, ATF-1, OLIG2, Nkx2.2, miRNAs | Regulate cell-specific and developmental expression of CGT. nih.govnih.govnih.gov |

| UGCG | UDP-glucose:ceramide glucosyltransferase (CGS) | Sp1 | Involved in the transcriptional regulation of CGS, particularly in the context of multidrug resistance. researchgate.net |

Post-Synthetic Modifications of Cerebroside A: Sulfation Pathways

The biosynthesis of cerebrosides is not the final step in the creation of all functionally relevant glycosphingolipids. A crucial post-synthetic modification for galactosylceramide, a primary type of cerebroside found in the nervous system, is sulfation. This process leads to the formation of sulfatide, a molecule vital for the integrity and function of myelin. wikipedia.orgresearchgate.net

Cerebroside Sulfotransferase (CST) Activity and Sulfatide Formation

The conversion of galactosylceramide (a cerebroside) to sulfatide is a specific enzymatic reaction catalyzed by Cerebroside Sulfotransferase (CST), also known as galactosylceramide sulfotransferase (EC 2.8.2.11). researchgate.netnih.gov This enzyme facilitates the transfer of a sulfate (B86663) group from a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue on the cerebroside. nih.govresearchgate.netresearchgate.net

This sulfation reaction occurs within the lumen of the Golgi apparatus. wikipedia.orgresearchgate.net After its synthesis in the endoplasmic reticulum, galactosylceramide is transported to the Golgi, where CST is localized. wikipedia.orgresearchgate.net The activity of CST is the final and rate-limiting step in the biosynthesis of sulfatide. nih.gov Sulfatide is a major acidic glycosphingolipid and a key component of the myelin sheath surrounding nerve axons in both the central and peripheral nervous systems, where it plays a critical role in maintaining myelin structure and function. wikipedia.orgresearchgate.netnih.gov

Table 1: Key Elements in Sulfatide Formation

| Component | Description | Cellular Location | Reference |

|---|---|---|---|

| Substrate | Galactosylceramide (Cerebroside) | Golgi Apparatus | wikipedia.orgresearchgate.net |

| Enzyme | Cerebroside Sulfotransferase (CST) | Golgi Apparatus | researchgate.net |

| Sulfate Donor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Golgi Apparatus | wikipedia.orgnih.gov |

| Product | Sulfatide (3-O-sulfogalactosylceramide) | Golgi Apparatus (moves to plasma membrane) | wikipedia.orgresearchgate.net |

Genetic Aspects of Sulfation Enzymes and Their Expression

The enzyme responsible for sulfatide synthesis, Cerebroside Sulfotransferase (CST), is encoded by the GAL3ST1 (Galactose-3-O-Sulfotransferase 1) gene. researchgate.netgenecards.org In humans, the GAL3ST1 gene is located on chromosome 22, specifically at the 22q12 band. nih.govnih.gov The gene consists of multiple exons, and its expression leads to a protein that functions as a type II transmembrane enzyme primarily localized in the Golgi apparatus. researchgate.netnih.gov

The expression of the GAL3ST1 gene is tightly regulated in a tissue-specific manner. nih.govjcggdb.jp High levels of expression are observed in cells responsible for myelin production—oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system. jcggdb.jp This specific expression pattern is controlled by the alternative use of multiple promoters, allowing for differential regulation depending on the cell type and developmental stage. nih.govjcggdb.jp Studies have shown that decreased expression of the GAL3ST1 gene can lead to reduced levels of sulfatides (B1148509), which are major lipid components of the myelin sheath. nih.gov Variations and mutations in the GAL3ST1 gene have been associated with metabolic conditions, including potential links to insulin (B600854) resistance. nih.govgenecards.org

Catabolism and Degradation of Cerebroside A and Related Sphingolipids

The breakdown of cerebrosides and related sphingolipids is a highly organized process essential for maintaining cellular homeostasis. This catabolism prevents the accumulation of these lipids, which can be toxic to cells, particularly neurons.

Lysosomal Degradation Pathways

The catabolism of cerebrosides, sulfatides, and other complex glycosphingolipids occurs primarily within the lysosomes. wikipedia.org Lysosomes are cellular organelles that contain a variety of digestive enzymes, known as acid hydrolases, which function optimally in the acidic environment of the lysosomal interior. wikipedia.orgnih.gov The degradation process involves the sequential removal of sugar and sulfate moieties by specific lysosomal enzymes, ultimately breaking down the complex sphingolipid into its fundamental components: a fatty acid, sphingosine (B13886), and a simple sugar (glucose or galactose). wikipedia.org

For sulfatide, the degradation pathway begins with the removal of the sulfate group by the enzyme arylsulfatase A (ASA), which converts sulfatide back to galactosylceramide. researchgate.net This step requires the presence of an activator protein, saposin B, which helps present the lipid substrate to the enzyme. researchgate.net The resulting cerebroside is then further degraded within the lysosome.

Role of Specific Glycosidases (e.g., β-Glucocerebrosidase, β-Galactosidase)

The breakdown of the glycosidic bond in cerebrosides is catalyzed by specific lysosomal enzymes called glycosidases. The particular enzyme involved depends on the sugar moiety present in the cerebroside. creative-proteomics.com

β-Galactosidase (specifically, Galactocerebrosidase): This enzyme is responsible for the hydrolysis of galactosylceramide. creative-proteomics.com It cleaves the β-glycosidic linkage, releasing galactose and ceramide. creative-proteomics.com The ceramide can then be further broken down into sphingosine and a fatty acid by the enzyme acid ceramidase. mdpi.com

β-Glucocerebrosidase (GCase): This enzyme catabolizes glucosylceramide, hydrolyzing it into glucose and ceramide. nih.govcreative-proteomics.com Glucosylceramide is found in many non-neural tissues and also serves as a precursor for more complex glycosphingolipids. wikipedia.orgresearchgate.net Proper function of GCase is critical for preventing the accumulation of its substrate in macrophages. nih.govresearchgate.net

Table 2: Key Enzymes in Cerebroside and Sulfatide Catabolism

| Enzyme | Substrate | Product(s) | Associated Disorder (from deficiency) | Reference |

|---|---|---|---|---|

| Arylsulfatase A (ARSA) | Sulfatide | Galactosylceramide + Sulfate | Metachromatic Leukodystrophy (MLD) | researchgate.netnih.gov |

| β-Galactosidase (Galactocerebrosidase) | Galactosylceramide | Galactose + Ceramide | Krabbe Disease | creative-proteomics.comnih.gov |

| β-Glucocerebrosidase (GCase) | Glucosylceramide | Glucose + Ceramide | Gaucher Disease | nih.govmdpi.com |

Mechanistic Studies of Enzymatic Deficiencies and Associated Metabolic Dysregulation

Genetic mutations that lead to a deficiency or dysfunction of the lysosomal enzymes involved in sphingolipid catabolism result in a class of genetic disorders known as lysosomal storage diseases or sphingolipidoses. nih.govresearchgate.net The underlying mechanism of these diseases is the progressive accumulation of the specific substrate of the deficient enzyme within the lysosomes. nih.govmdpi.com

Metachromatic Leukodystrophy (MLD): This disorder is caused by a deficiency of arylsulfatase A (ARSA). nih.govnih.gov The inability to break down sulfatide leads to its accumulation, particularly in myelin-producing cells. researchgate.net This accumulation is toxic and results in progressive demyelination in both the central and peripheral nervous systems, causing severe neurological symptoms. researchgate.netnih.gov

Krabbe Disease (Globoid Cell Leukodystrophy): A deficiency in the enzyme galactocerebrosidase leads to the accumulation of galactosylceramide. creative-proteomics.comnih.gov This buildup is cytotoxic, especially to oligodendrocytes, leading to widespread demyelination and the formation of characteristic "globoid cells" in the brain. nih.gov

Gaucher Disease: This is the most common lysosomal storage disorder and results from a deficiency in β-glucocerebrosidase (GCase). nih.govresearchgate.net The resulting accumulation of glucosylceramide occurs primarily in macrophages, which become engorged with the lipid and are referred to as "Gaucher cells". researchgate.net These cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations. nih.govresearchgate.net In certain types of Gaucher disease, neurological symptoms can also occur. consensus.app

These enzymatic deficiencies disrupt the delicate balance of sphingolipid metabolism, leading to a cascade of cellular dysfunction, including impaired lysosomal function, inflammation, and eventual cell death, which underlies the pathophysiology of these devastating diseases.

Molecular and Cellular Functions of Cerebroside a

Role of Cerebroside A in Membrane Organization and Dynamics

As a constituent of the cell membrane, Cerebroside A is fundamentally involved in determining the physical properties and organization of the lipid bilayer.

Cerebrosides are significant contributors to the structural integrity of cell membranes. creative-proteomics.com The hydrophobic ceramide tail, comprising a sphingoid base and a fatty acid, embeds itself within the lipid bilayer, where hydrophobic interactions help to stabilize the membrane structure. creative-proteomics.com The specific characteristics of the fatty acid chain, such as its length and degree of saturation, directly influence the fluidity and rigidity of the membrane. creative-proteomics.comnih.gov

Furthermore, cerebroside molecules have the capacity to form up to eight intermolecular hydrogen bonds between the polar sugar headgroup and the amide and hydroxyl groups of the ceramide base. wikipedia.org This extensive hydrogen bonding network results in a more compact alignment of the molecules and a high transition temperature, which significantly enhances the stability of the membrane. wikipedia.org

Table 1: Factors in Cerebroside A Influencing Membrane Properties

| Structural Component | Interaction/Property | Effect on Membrane |

|---|---|---|

| Hydrophobic Ceramide Tail | Hydrophobic interactions with other lipids | Stabilization of the lipid bilayer creative-proteomics.com |

| Fatty Acid Chain | Chain length and saturation level | Modulation of membrane fluidity and rigidity creative-proteomics.comnih.gov |

| Polar Headgroup & Ceramide Base | Intermolecular hydrogen bonding | Increased molecular packing and stability wikipedia.org |

Cerebroside A is an integral component in the formation of lipid rafts. creative-proteomics.com These are specialized, dynamic microdomains within the cell membrane that are enriched in sphingolipids, cholesterol, and specific proteins. wikipedia.orgnih.gov Lipid rafts serve as organizing centers for signaling molecules, playing a critical role in processes such as signal transduction and cell-cell communication. creative-proteomics.comnih.gov The presence and alignment of cerebrosides, with their tendency to pack tightly with cholesterol, are crucial for the formation and stability of these functional microdomains. wikipedia.orgcreative-proteomics.com

The distinct amphiphilic structure of Cerebroside A influences the three-dimensional shape and dynamics of the cell membrane. creative-proteomics.com The arrangement of its ceramide anchor within the bilayer and its carbohydrate headgroup extending into the extracellular space can affect membrane curvature. creative-proteomics.com While direct studies on Cerebroside A are specific, related glycosphingolipids with large headgroups are known to induce positive curvature in the membrane, causing it to bend away from the cytoplasm. oup.com

This lipid-driven shaping of the membrane, in turn, affects the function and distribution of membrane proteins. nih.gov Proteins can sense and further generate membrane curvature, and their interactions with the membrane are modulated by the local lipid environment. nih.govresearchgate.net For example, the insertion of protein domains into the bilayer can be influenced by lipid-packing defects that are more common on highly curved membrane surfaces, a process that Cerebroside A could influence through its role in raft formation and membrane structure. nih.gov

Cerebroside A in Cellular Communication and Signaling Pathways

Beyond its structural roles, Cerebroside A is an active participant in the complex network of cellular communication, modulating how cells interact with each other and respond to external stimuli.

The sugar moiety of Cerebroside A extends from the outer surface of the plasma membrane, where it can participate in cell-to-cell interactions and recognition. creative-proteomics.combiologyonline.com This carbohydrate portion can act as a recognition site, binding to complementary proteins, known as lectins, on the surface of other cells. nih.gov This molecular recognition is a fundamental mechanism for cell adhesion, a process vital for tissue formation, immune surveillance, and cellular migration. creative-proteomics.comfrontiersin.org The specific structure of the sugar on Cerebroside A can thus contribute to the cellular "glycocalyx," which mediates a wide array of recognition events.

Cerebrosides are known to participate in signal transduction by modulating the activity of membrane receptors and associated signaling molecules. creative-proteomics.com Research on a specific molecule identified as Cerebroside A, isolated from an edible mushroom, has provided direct evidence of its significant role in neuronal signaling cascades. nih.gov

This study demonstrated that Cerebroside A provides potent neuroprotection following cerebral ischemia by directly influencing key signaling events. nih.gov It acts to prevent neuronal death by reducing excessive presynaptic release of the neurotransmitter glutamate (B1630785) and by lowering the subsequent influx of calcium (Ca²⁺) through N-methyl-D-aspartate (NMDA) receptors. nih.gov The mechanism for reducing glutamate release involves the opening of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.gov This research highlights the capacity of Cerebroside A to modulate both intercellular (neurotransmitter release) and intracellular (ion influx) signaling pathways, which are critical for neuronal function. nih.govwikipedia.org

Table 2: Detailed Research Findings on Cerebroside A's Influence on Neuronal Signal Transduction

| Process | Action of Cerebroside A | Associated Channel/Receptor | Outcome |

|---|---|---|---|

| Presynaptic Neurotransmitter Release | Prevents excessive glutamate release | Opens BKCa channels nih.gov | Neuroprotection nih.gov |

| Postsynaptic Calcium Influx | Inhibits Ca²⁺ influx | N-methyl-D-aspartate (NMDA) receptor nih.gov | Attenuation of cell death nih.gov |

| Long-Term Potentiation (LTP) | Blocks OGD-induced, NMDAR-dependent LTP | N-methyl-D-aspartate (NMDA) receptor nih.gov | Neuroprotection nih.gov |

Table of Compounds

A list of chemical compounds and proteins mentioned in the article.

Table 3: List of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Cerebroside A | Glycosphingolipid |

| Galactose | Monosaccharide |

| Glucose | Monosaccharide |

| Ceramide | Sphingolipid |

| Sphingosine (B13886) | Sphingoid base (amino alcohol) |

| Cholesterol | Sterol lipid |

| Glutamate | Amino acid, Neurotransmitter |

| Calcium (Ca²⁺) | Ion |

| N-methyl-D-aspartate (NMDA) | Amino acid derivative (receptor agonist) |

| Charybdotoxin | Peptide (BKCa channel blocker) |

| Fumonisin B1 | Mycotoxin (ceramide synthase inhibitor) |

| Myelin Basic Protein (MBP) | Protein |

| Sialic Acid | Monosaccharide |

| Gangliosides | Glycosphingolipid |

| Lectins | Carbohydrate-binding proteins |

Interplay with Other Lipid Signaling Molecules (e.g., Ceramides (B1148491), Gangliosides)

Cerebrosides are structurally and metabolically linked to other key lipid signaling molecules, particularly ceramides and gangliosides. The biosynthesis of all cerebrosides begins with ceramide, a foundational sphingolipid composed of a sphingosine backbone and an amide-linked fatty acid. creative-proteomics.comwikipedia.org Specific enzymes, glycosyltransferases, catalyze the addition of a sugar moiety to the 1-hydroxyl group of ceramide to form a cerebroside. wikipedia.org

The metabolic relationship is particularly direct in the case of glucocerebrosides (B1249061) (containing glucose), which serve as the direct precursors for the synthesis of more complex glycosphingolipids, including gangliosides. creative-proteomics.comnih.gov The pathway proceeds through the sequential addition of further sugar residues and sialic acids to the glucocerebroside base. nih.govfrontiersin.org Galactocerebrosides (B1148508) (containing galactose), while also synthesized from ceramide, are considered terminal products in many cell types and are major components of the myelin sheath in the nervous system. wikipedia.orgwikipedia.org

The balance between the cellular pools of ceramides, cerebrosides, and gangliosides is critical for maintaining cellular homeostasis, particularly in the nervous system where these lipids are highly abundant. creative-proteomics.com Disruptions in these metabolic pathways can lead to significant pathological conditions.

While structurally a cerebroside, the immunological activity of α-Galactosylceramide is not primarily related to its role as a metabolic precursor. Its signaling function is executed through a distinct mechanism involving interaction with immune receptors, rather than serving as a substrate for ganglioside synthesis. nih.gov The ceramide portion of the molecule is crucial for anchoring it within the cell membrane of antigen-presenting cells, a requirement for its immunological function. nih.gov

Cerebroside A in Developmental Processes (Mechanistic Investigations)

The role of endogenous cerebrosides is fundamental to key developmental processes, most notably in the formation and maintenance of the nervous system. Galactocerebroside is the principal glycosphingolipid in brain tissue and the most abundant single component of the myelin sheath, the insulating layer that surrounds neuronal axons. wikipedia.org The synthesis of galactocerebroside by oligodendrocytes is a critical step in myelination, a process essential for the proper and rapid conduction of nerve impulses. wikipedia.org

Mechanistically, cerebrosides contribute to the structural integrity and stability of the myelin membrane. creative-proteomics.com Their ability to form extensive hydrogen bond networks contributes to the compact and ordered structure of the myelin sheath. wikipedia.org The tightly regulated balance between cerebrosides and more complex gangliosides is essential for processes of cell differentiation and tissue formation during embryonic development. creative-proteomics.comnih.gov

The specific role of α-Galactosylceramide in these structural developmental processes is not its primary biological function. Instead, its significance lies in the development and regulation of the immune system. It is the primary ligand for activating Natural Killer T (NKT) cells, a unique lineage of T lymphocytes that acquires functional competency during development in the thymus. NKT cells themselves are crucial for shaping immune responses throughout life, bridging the innate and adaptive immune systems. The interaction of α-Galactosylceramide with these cells is a key mechanism for initiating a broad spectrum of immune responses. nih.govnih.gov

Methodologies for Studying Cerebroside a Biological Activities

In Vitro Cellular Models for Cerebroside A Functional Analysis

In vitro models are fundamental for dissecting the specific cellular and molecular functions of Cerebroside A. These systems allow for controlled experiments that can elucidate its roles in biosynthesis, metabolism, and various cellular processes.

A variety of cell lines are employed to investigate the synthesis and metabolic pathways of glycosphingolipids (GSLs), including cerebrosides. The choice of cell line is often dictated by the specific research question, as different cells exhibit distinct GSL profiles. nih.govoup.com For instance, cell lines derived from neural tissues are particularly relevant for studying galactosylceramides, which are abundant in the nervous system. wikipedia.org

Researchers utilize these cell culture systems to trace the metabolic fate of labeled precursors, such as serine, which is a foundational molecule in cerebroside synthesis. remedypublications.com By introducing labeled serine into the culture medium, scientists can follow its incorporation into Cerebroside A, thereby mapping the biosynthetic pathway. remedypublications.com Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are then used to identify and quantify the resulting GSLs. researchgate.netparkinsonsroadmap.orgprotocols.io This approach allows for the detailed analysis of both de novo synthesis and recycling pathways of sphingolipids. oup.com

Table 1: Examples of Cell Lines Used in Glycosphingolipid Research

| Cell Line | Origin | Relevance to Cerebroside A Studies |

|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Studying the role of gangliosides and other GSLs in neuronal development and disease. researchgate.net |

| C2C12 | Mouse Myoblast | Investigating GSL synthesis pathways, demonstrating a predominance of the de novo pathway for GSL synthesis. oup.com |

| SW13 | Human Adrenal Carcinoma | Analyzing the different pathways for GSL synthesis, showing a primary reliance on the recycling pathway. oup.com |

| AML Cell Lines | Human Acute Myeloid Leukemia | Revealing diverse GSL glycan profiles that reflect hematopoietic differentiation. nih.gov |

| HEK293 | Human Embryonic Kidney | Used for overexpressing specific enzymes like ceramide synthases to study their activity. nih.govavantiresearch.com |

The influence of Cerebroside A on fundamental cellular processes is a key area of investigation. In vitro assays are employed to quantify its effects on cell proliferation, the process of a cell changing from one cell type to another (differentiation), and programmed cell death (apoptosis).

For example, studies have shown that GSLs are involved in cellular interactions, signal transduction, and oncogenesis. nih.gov Changes in the expression of cerebrosides can impact cell adhesion, recognition, and migration, which are critical for tissue development and immune responses. creative-proteomics.com To assess these effects, researchers can treat cultured cells with Cerebroside A and then measure changes in cell number, morphology, and the expression of specific markers associated with differentiation or apoptosis. Techniques such as flow cytometry and immunofluorescence microscopy are commonly used for these assessments.

Understanding the function of Cerebroside A requires the study of the enzymes responsible for its synthesis and degradation. Enzyme activity assays are crucial for this purpose, allowing for the quantification of enzyme function under various conditions. sigmaaldrich.comcreativebiomart.net

Key enzymes in cerebroside metabolism include ceramide synthases, which are involved in the creation of the ceramide backbone, and glycosidases, such as glucosylceramidase and galactosylceramidase, which break down cerebrosides. nih.govabcam.comnovusbio.comnih.govumich.edu Assays for these enzymes often utilize synthetic substrates that release a fluorescent or colored product upon cleavage, allowing for easy detection and quantification. nih.govabcam.comnovusbio.com For instance, a common method for assaying ceramide synthase activity involves using a fluorescently labeled sphingoid base as a substrate. nih.govavantiresearch.comspringernature.com

More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and accuracy for measuring enzyme activity by directly quantifying the reaction products. researchgate.net These assays are essential for characterizing the kinetics of Cerebroside A-related enzymes and for screening potential inhibitors or activators. nih.gov

Table 2: Methodologies for Cerebroside A-Related Enzyme Assays

| Enzyme | Assay Principle | Detection Method |

|---|---|---|

| Ceramide Synthase | Measures the formation of ceramide from a sphingoid base and a fatty acyl-CoA. nih.govavantiresearch.comspringernature.com | Can use radioactive or fluorescent substrates with separation by TLC, or more recently, LC-MS/MS for higher sensitivity. nih.govresearchgate.net |

| Glucosylceramidase | Quantifies the cleavage of a synthetic substrate that releases a fluorescent or colored molecule. abcam.comnovusbio.com | Fluorometric or colorimetric plate readers. abcam.comnovusbio.com |

| Galactosylceramidase (GALC) | Measures the release of galactose from a labeled substrate. umich.edu Can also be measured using tandem mass spectrometry. enfanos.com | Scintillation counting for radioactive labels or mass spectrometry. umich.eduenfanos.com |

| Cerebroside Sulfotransferase (CST) | Uses a radiolabeled sulfate (B86663) donor ([35S]PAPS) and measures its transfer to a cerebroside acceptor. nih.gov | Anion-exchange chromatography followed by liquid scintillation counting. nih.gov |

| Lactosylceramide Synthase | Traditionally uses a radiolabeled galactose donor. A newer method uses a deuterated glucosylceramide acceptor. mdpi.comresearchgate.net | Radiochemical detection or LC-MS/MS for the deuterated product. mdpi.comresearchgate.net |

In Vivo Animal Models for Mechanistic Studies (excluding clinical applications)

While in vitro studies provide valuable molecular details, in vivo animal models are indispensable for understanding the physiological roles of Cerebroside A in a complex, whole-organism context. longdom.org These models, primarily in rodents, allow for the investigation of its function in processes like myelination and the consequences of its absence or dysregulation.

A powerful approach to studying the function of a specific molecule in vivo is to create genetically modified animals that lack the ability to produce it. nih.gov In the context of Cerebroside A, this often involves "knocking out" the genes that encode for key enzymes in its biosynthetic pathway. nih.gov

For example, mice lacking the enzyme ceramide galactosyltransferase (CGT) are unable to synthesize galactocerebroside and its sulfated form, sulfatide. uni-koeln.depnas.org These knockout mice serve as a valuable model to study the consequences of the absence of these crucial myelin lipids. pnas.org Studies on these animals have revealed severe neurological deficits, highlighting the essential role of galactocerebrosides (B1148508) in the proper formation and function of the myelin sheath. pnas.org Similarly, knockout models for other enzymes in the glycosphingolipid metabolic pathways have been instrumental in elucidating the complex roles of these molecules in health and disease. mdpi.comresearchgate.netnih.gov

The high concentration of galactocerebrosides in the myelin sheath makes animal models of myelination and demyelination particularly relevant for studying Cerebroside A. wikipedia.orgnih.govnih.gov These models allow researchers to investigate the role of glycosphingolipids in the formation, maintenance, and breakdown of myelin. nih.govelsevier.esfrontiersin.org

Models of demyelination can be induced by toxins, such as cuprizone (B1210641) or lysolecithin, which cause localized or widespread loss of myelin. wikipedia.orgnih.gov These toxin-induced models offer a controlled way to study the processes of demyelination and subsequent remyelination. wikipedia.org By observing how the absence or alteration of Cerebroside A affects these processes, researchers can gain insights into its function in myelin repair.

Another important model is Experimental Autoimmune Encephalomyelitis (EAE), which is induced by immunizing animals with myelin components. wikipedia.orgnih.gov EAE mimics some aspects of the inflammatory demyelination seen in multiple sclerosis and is used to study the interplay between the immune system and myelin components, including cerebrosides. nih.gov The study of these diverse animal models provides a comprehensive picture of the multifaceted roles of Cerebroside A in the nervous system. nih.govelsevier.esfrontiersin.org

Computational and In Silico Approaches for Cerebroside A Research

Computational methods serve as powerful tools in modern biochemical research, offering insights into molecular interactions at an atomic level. For a complex glycolipid like Cerebroside A, in silico approaches are invaluable for predicting its biological targets, understanding its behavior within cellular membranes, and elucidating the structural basis for its activity. These computational studies complement experimental data, providing a theoretical framework that can guide further laboratory investigations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Cerebroside A) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in identifying potential protein targets and understanding the specific molecular interactions that govern the ligand's biological effects.

Research has employed molecular docking to explore the therapeutic potential of Cerebroside A and related compounds. For instance, studies on cerebrosides isolated from marine organisms have used docking to elucidate their mechanism of action. In one study, new cytotoxic cerebrosides isolated from the Red Sea cucumber Holothuria spinifera were docked into the active site of the SET protein, an inhibitor of protein phosphatase 2A (PP2A), to rationalize their observed anticancer activity. researchgate.net The calculations revealed favorable binding energies, suggesting a strong interaction with the protein target. researchgate.net Similarly, d-Cerebroside A-glucose, isolated from the endophytic fungus Penicillium funiculosum, was studied using molecular docking against the cyclooxygenase-2 (COX-2) enzyme. researchgate.net This analysis aimed to understand its potential as an anti-inflammatory agent by predicting its binding affinity and interaction patterns within the enzyme's active site. researchgate.net

These in silico studies typically analyze interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the cerebroside and amino acid residues of the target protein. The galactose headgroup and hydroxyl groups on the fatty acid and sphingoid base of Cerebroside A are often key contributors to hydrogen bonding, which anchors the ligand within the protein's binding pocket. The long acyl chain generally participates in hydrophobic interactions. By quantifying these interactions through scoring functions, researchers can rank the binding affinity of different cerebrosides and predict their relative potency. researchgate.net

Interactive Table: Examples of Molecular Docking Studies on Cerebrosides

| Cerebroside/Derivative | Protein Target | Key Findings from Docking Study | Potential Biological Activity | Source |

|---|---|---|---|---|

| d-Cerebroside A-glucose | Cyclooxygenase-2 (COX-2) | Predicted binding interactions within the active site, indicating inhibitory potential. | Anti-inflammatory | researchgate.net |

| Spiniferosides (New Cerebrosides) | SET protein (PP2A inhibitor) | Showed favorable binding energy scores (e.g., -12.586), suggesting strong interaction and inhibition. | Cytotoxic/Anticancer | researchgate.net |

Modeling of Membrane Interactions and Lipid Bilayer Organization

Computational modeling, particularly molecular dynamics (MD) simulations, provides a dynamic view of how Cerebroside A incorporates into and influences the properties of cell membranes. These simulations model the movement and interactions of every atom in a system—comprising the cerebroside, other lipids, and water molecules—over time, offering detailed insights into membrane structure and organization.

Cerebrosides are integral components of the plasma membrane in many organisms, where they contribute to the physical properties and function of the lipid bilayer. oup.com Experimental studies have shown that the incorporation of cerebrosides can significantly alter membrane fluidity. oup.com Specifically, research on liposomes has demonstrated that cerebrosides tend to decrease the fluidity of the surface region of the lipid bilayer while having a lesser effect on the hydrophobic core. oup.com This is attributed to the bulky glucose or galactose headgroup, which can form an extensive network of hydrogen bonds with water and the headgroups of neighboring lipids. researchgate.net

MD simulations can model these phenomena at an atomic resolution. By constructing a virtual lipid bilayer containing Cerebroside A, researchers can observe how its sugar moiety orients at the lipid-water interface and establishes hydrogen bonds. These simulations can confirm that such interactions lead to a more ordered and rigid packing of the lipid headgroups, thereby reducing surface fluidity. oup.com Furthermore, these models can explore the lateral organization of lipids within the membrane. Due to the strong attractive interactions between cerebroside molecules, they can self-associate and promote the formation of distinct, ordered lipid domains, often referred to as gel-like phases or rafts. researchgate.netku.dk This phase separation is critical for various cellular processes, including signaling and protein trafficking. Computational models allow for the characterization of the size, shape, and lipid composition of these Cerebroside A-enriched domains, which is often challenging to determine through experimental methods alone.

Interactive Table: Computational and Experimental Insights into Cerebroside-Membrane Interactions

| Research Focus | Methodology | Membrane Model | Key Findings | Source |

|---|---|---|---|---|

| Effect on Membrane Fluidity | Fluorescence Anisotropy / ESR (Experimental) | Asolectin Liposomes | Cerebroside incorporation decreases the fluidity of the surface region of the lipid bilayer, with minimal effect on the core. | oup.com |

| Lipid Phase Behavior | Differential Scanning Calorimetry (Experimental) | POPC Vesicles | Addition of cerebroside leads to the formation of a separate, cerebroside-rich gel phase, indicating lipid phase separation. | ku.dk |

| Inter-lipid Interactions | Conceptual Model based on Lipid Analysis | Avian Stratum Corneum | The sugar moieties of cerebrosides can form hydrogen bonds with adjacent lipids, influencing the overall organization and barrier function. | researchgate.net |

| Atomic-level Interactions | Molecular Dynamics (MD) Simulation (Hypothesized) | Phospholipid Bilayer | MD can simulate the formation of hydrogen bond networks by the cerebroside headgroup, explaining the observed decrease in surface fluidity and tendency for domain formation. |

Future Directions and Emerging Research Avenues for Cerebroside a

Exploration of Novel Cerebroside A Molecular Species and Their Unique Functions

The study of cerebrosides is expanding beyond well-known structures, with researchers actively identifying novel molecular species of Cerebroside A and investigating their distinct biological roles. This exploration is driven by the understanding that structural diversity, including variations in the fatty acid chain, sphingoid base, and sugar moiety, dictates the specific functions of these lipids. creative-proteomics.comnih.gov

Recent research has led to the isolation and characterization of new cerebrosides from various natural sources. For instance, two new cerebrosides, raphimanosides A and B, were discovered in the aerial parts of Raphidiocystis mannii. researchgate.net Similarly, a new cerebroside named Asperiamide A was identified from a marine fungus, Aspergillus sp. nih.gov, and another, Vitellaroside, was isolated from Vitellaria paradoxa. iomcworld.com From the deep-sea starfish Ceramaster patagonicus, three new cerebrosides were identified, featuring variations in their sphingosine (B13886) base and fatty acid chains. mdpi.comresearchgate.net Fungal cerebrosides, in particular, show conserved structures with modifications such as different unsaturation sites and varying lengths of fatty acid residues. scielo.br

The structural variations in these novel cerebrosides are significant as they correlate with unique biological activities. While the newly discovered raphimanosides A and B did not show cytotoxic effects against tested human cancer cell lines, other compounds from the same plant extract did, suggesting a complex interplay of chemical structures and biological function. researchgate.net The functional significance of cerebrosides is vast, encompassing roles in cell signaling, neuronal development, and immune modulation. creative-proteomics.com For example, galactosylceramides are crucial for the myelin sheath, while glucosylceramides are important for skin barrier function and can help plants withstand environmental stress. lipotype.com The specific functions of many newly discovered, more exotic cerebroside species remain largely unknown and are a key area of future research. lipotype.com

The table below summarizes some of the recently discovered novel Cerebroside A molecular species and their sources.

| Novel Cerebroside Species | Source Organism | Key Structural Features |

| Raphimanoside A | Raphidiocystis mannii | New cerebroside structure. researchgate.net |

| Raphimanoside B | Raphidiocystis mannii | New cerebroside structure. researchgate.net |

| Asperiamide A | Aspergillus sp. (marine fungus) | New cerebroside structure established by 2D NMR and FAB-MS. nih.gov |

| Vitellaroside | Vitellaria paradoxa | (2R)-2-hydroxy-N-[(Z,2S,3S,4R)-1-O-β-D-glucopyranosyl-3,4-dihydroxynonadec-8-en-2-yl] nonacosanamide. iomcworld.com |

| Unnamed Cerebroside 1 | Ceramaster patagonicus | Contains C22 Δ⁹-sphingosine anteiso-type as a long-chain base and (2R)-2-hydroxyheptadecanoic acid. mdpi.comresearchgate.net |

| Unnamed Cerebroside 2 | Ceramaster patagonicus | Contains saturated C-17 phytosphingosine (B30862) anteiso-type and a C23 (2R)-2-hydroxy-fatty acid. mdpi.comresearchgate.net |

| Unnamed Cerebroside 3 | Ceramaster patagonicus | Contains saturated C-17 phytosphingosine anteiso-type and a C24 (2R)-2-hydroxy-fatty acid. mdpi.comresearchgate.net |

Advanced Technologies for Subcellular Localization and Imaging of Cerebroside A

Understanding the precise location of Cerebroside A within cells is critical to elucidating its functions. The development of advanced imaging technologies is providing unprecedented insights into the subcellular distribution of these lipids. frontiersin.org

Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for the direct analysis and imaging of lipids in tissues, eliminating the need for extraction and thus preserving spatial information. frontiersin.orgnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Secondary Ion Mass Spectrometry (SIMS) are at the forefront of this research. frontiersin.org

MALDI-MSI allows for the visualization of the distribution of different cerebroside species directly from tissue sections. researchgate.netjst.go.jp For example, in brain tissue, MALDI-MSI has been used to create chemically selective images for cerebrosides, revealing their wide distribution in the white matter. jst.go.jpnih.gov Graphite-assisted laser desorption/ionization (GALDI), a variant of MALDI, has shown particular promise in detecting cerebrosides in complex lipid extracts with high sensitivity. acs.orgresearchgate.net

SIMS is another emerging technology that enables the probing of the subcellular localization of glycosphingolipids directly. frontiersin.org

Fluorescent Probes offer another avenue for visualizing cerebrosides within living cells. Fluorescently labeled analogs of galactosylceramide, such as those using NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) or lissamine-rhodamine B dyes, allow for the study of their intracellular transport, metabolism, and localization. biomol.comcaymanchem.com These probes have been instrumental in studying diseases like Krabbe disease, which involves the accumulation of cerebrosides. biomol.comcaymanchem.com Newer far-red and near-infrared emitting fluorophores are also being developed to create more advanced sphingolipid probes. acs.org

Immunohistochemistry and Immunofluorescence , using specific antibodies against cerebrosides, have also been employed to determine their location. frontiersin.org For instance, anti-glucosylceramide antibodies have been used to show the accumulation of these lipids on the surface of fungal mycelia and at sites related to fungal growth and differentiation. frontiersin.org

The table below outlines some of the advanced imaging technologies used for Cerebroside A research.

| Technology | Principle | Application in Cerebroside A Research |

| MALDI-MSI | A laser ionizes molecules from a sample mixed with a matrix, and their mass-to-charge ratio is measured to create a spatial map of their distribution. creative-proteomics.com | Direct imaging of cerebroside distribution in tissue sections, such as differentiating white and grey matter in the brain. researchgate.netjst.go.jp |

| SIMS | A primary ion beam bombards the sample surface, causing the emission of secondary ions that are analyzed by mass spectrometry to generate high-resolution images. frontiersin.org | Subcellular localization and distribution of glycosphingolipids. frontiersin.org |

| Fluorescent Probes | Fluorescently tagged analogs of cerebrosides are introduced into cells and their location is visualized using fluorescence microscopy. biomol.comcaymanchem.comthermofisher.com | Studying intracellular localization, transport, and metabolism of galactosylceramide; investigating diseases like Krabbe disease. biomol.comcaymanchem.com |

| Immunofluorescence | Specific antibodies labeled with fluorophores bind to cerebrosides, allowing for their visualization within cells and tissues. frontiersin.org | Localizing glucosylceramides on the surface of fungal cells and in areas of growth and differentiation. frontiersin.org |

Interdisciplinary Approaches Integrating Lipidomics, Proteomics, and Genomics in Cerebroside A Research

To gain a comprehensive understanding of the roles of Cerebroside A in complex biological systems, researchers are increasingly adopting interdisciplinary approaches that integrate lipidomics, proteomics, and genomics. This multi-omics strategy allows for the exploration of the dynamic interplay between cerebrosides and other biomolecules. creative-proteomics.com

Lipidomics , the large-scale study of lipids, is central to this approach. Advanced analytical techniques, particularly mass spectrometry-based platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the precise quantification and structural characterization of numerous cerebroside species in biological samples. creative-proteomics.comacs.org "Shotgun lipidomics," a direct infusion MS analysis, allows for the quantification of lipid species directly from crude extracts. acs.orgnih.gov This detailed profiling helps to uncover the structural diversity of cerebrosides and their abundance in different tissues and disease states. creative-proteomics.com

Proteomics , the study of proteins, when combined with lipidomics, can identify proteins that interact with Cerebroside A or are involved in its metabolism. This is crucial for understanding the signaling pathways and cellular processes that cerebrosides regulate. For example, in Alzheimer's disease research, multi-omic analyses have implicated the dysregulation of sphingomyelin (B164518) and ceramide metabolism, highlighting the interaction between lipid pathways and disease-related proteins. nih.gov

Genomics , the study of an organism's complete set of DNA, provides insights into the genes that encode the enzymes responsible for cerebroside synthesis and degradation. By correlating genetic variations with lipid profiles and clinical outcomes, researchers can identify key genetic determinants of cerebroside metabolism and their links to disease. nih.gov For instance, integrated spatial multi-omics studies of postmortem brains in Alzheimer's disease combine lipid imaging with proteomics and genomics to understand the molecular pathology of the disease. jst.go.jp

This integrated approach offers a systems-level view of Cerebroside A's function. By combining data from these different "omics" fields, scientists can build more complete models of how cerebrosides contribute to health and the pathogenesis of various diseases, from neurological disorders to fungal infections. creative-proteomics.comscielo.brnih.gov

Development of Research Tools and Probes for Cerebroside A Studies (e.g., Enzyme Inhibitors for Research, Specific Antibodies)

The advancement of Cerebroside A research is heavily reliant on the development of specific and efficient research tools, including enzyme inhibitors and antibodies. These tools are essential for dissecting the metabolic pathways of cerebrosides and probing their biological functions.

Enzyme Inhibitors are crucial for studying the roles of the enzymes involved in cerebroside metabolism. By blocking specific enzymes, researchers can investigate the consequences of the accumulation or depletion of particular cerebroside species.

Inhibitors of Cerebroside Synthesis: The enzyme ceramide glucosyltransferase, which synthesizes glucocerebroside, can be inactivated by a cationic analog of cerebroside, 2-decanoylamino-3-morpholinopropiophenone. umich.edu The development of inhibitors for galactosylceramide (cerebroside) sulphotransferase (CST), the enzyme that produces sulfatides (B1148509) from cerebrosides, is a promising therapeutic strategy for metachromatic leukodystrophy (MLD). core.ac.uknih.gov Recently, α-galactosylceramide was identified as the first competitive inhibitor of CST, serving as a new lead structure for drug development. core.ac.uknih.govnih.gov Virtual screening of phytoconstituents has also identified potential CST inhibitors like Stigmastenol. researchgate.net

Inhibitors for Research: These inhibitors not only have therapeutic potential but are also invaluable research tools. They allow scientists to manipulate cerebroside levels in cellular and animal models to study the downstream effects on signaling pathways and cellular processes.

Specific Antibodies are indispensable for the detection and localization of Cerebroside A.

Monoclonal and Polyclonal Antibodies: Both monoclonal and polyclonal antibodies that specifically recognize cerebrosides have been developed. frontiersin.orgstanford.edu For example, a monoclonal antibody against glucosylceramide (MEST-2) has been used to identify this lipid in various fungal species. frontiersin.org Anti-galactocerebroside antibodies have been detected in the cerebrospinal fluid of patients with multiple sclerosis, suggesting their potential as disease biomarkers. nih.gov

Applications in Research Techniques: These antibodies are utilized in a variety of immunoassays, including:

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative detection of anti-cerebroside antibodies in biological fluids. nih.govmybiosource.com

High-Performance Thin-Layer Chromatography (HPTLC) Immunostaining: To identify cerebrosides in lipid extracts. frontiersin.org

Immunofluorescence and Immunogold Labeling: For the subcellular localization of cerebrosides in cells and tissues. frontiersin.org

Lipid Microarrays: For the large-scale analysis of antibody responses to various lipids, including cerebrosides. stanford.edu

The table below provides an overview of some key research tools for studying Cerebroside A.

| Research Tool | Type | Target/Specificity | Application in Research |

| α-Galactosylceramide | Enzyme Inhibitor | Competitive inhibitor of Cerebroside Sulphotransferase (CST). core.ac.uknih.gov | Studying substrate reduction therapy for Metachromatic Leukodystrophy (MLD); lead structure for drug development. nih.govnih.gov |

| 2-decanoylamino-3-morpholinopropiophenone | Enzyme Inhibitor | Inactivates ceramide:UDP-glucose glucosyltransferase. umich.edu | Studying the regulation of glucocerebroside synthesis. umich.edu |

| Anti-Galactocerebroside Antibodies | Monoclonal/Polyclonal Antibody | Specifically binds to galactocerebroside. nih.gov | Detection in CSF for MS research; use in ELISA and lipid microarrays. stanford.edunih.gov |

| Anti-Glucosylceramide Antibodies (e.g., MEST-2) | Monoclonal Antibody | Specifically binds to glucosylceramide. frontiersin.org | Identifying and localizing glucosylceramide in fungi; HPTLC-immunostaining. frontiersin.org |

| Fluorescently Labeled Cerebrosides | Probe | Analogs of cerebrosides (e.g., NBD-galactosylceramide). biomol.comcaymanchem.com | Visualizing intracellular transport and metabolism; studying lipid-related diseases. biomol.comcaymanchem.com |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural identification of Cerebroside A?

- Methodological Answer : Structural elucidation of Cerebroside A requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

- NMR : Use H and C NMR to analyze the sphingosine backbone, glycosidic linkages, and fatty acid chains. For example, β-glycosidic linkages in cerebrosides produce distinct anomeric proton signals at δ 4.2–4.4 ppm .

- MS : High-resolution MS (e.g., Q Exactive Orbitrap-MS) identifies molecular ions and fragmentation patterns. For cerebrosides, monitor m/z values corresponding to ceramide (d18:1/16:0) and hexose residues .

- X-ray crystallography : Resolve rare configurations (e.g., L-threo-sphingosine in glaucerebroside) when NMR data are ambiguous .

Q. What standardized analytical techniques are used for quantifying Cerebroside A in biological samples?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Separate cerebrosides using chloroform-methanol-water (65:25:4) solvent systems. Visualize with iodine vapor or orcinol-sulfuric acid spray for galactose detection .

- High-performance liquid chromatography (HPLC) : Utilize C18 reverse-phase columns with evaporative light scattering detection (ELSD). Calibrate using reference standards like galactocerebrosides from bovine brain .

- Mass spectrometry : Quantify via multiple reaction monitoring (MRM) with internal standards (e.g., deuterated ceramides) to correct for ion suppression .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of Cerebroside A in neuroinflammatory models?

- Methodological Answer :

- In vitro assays : Use LPS-stimulated BV2 microglial cells to measure anti-neuroinflammatory activity. Assess nitric oxide (NO) production via Griess reagent and cytokine levels (e.g., TNF-α, IL-6) via ELISA. Glaucerebroside (1) reduced NO by 60% at 10 μM in such models .

- In vivo models : Administer Cerebroside A in rodent neuroinflammation models (e.g., EAE for multiple sclerosis). Evaluate myelination via immunohistochemistry (anti-MBP antibodies) and behavioral outcomes .

Q. How should researchers address contradictions in reported bioactivity data for Cerebroside A across studies?

- Methodological Answer :

- Comparative meta-analysis : Systematically review variables such as cerebroside stereochemistry (β vs. α-glycosidic linkages), fatty acid chain length, and cell line specificity. For example, α-GalCer exhibits immunomodulatory activity via CD1d receptors, while β-GalCer does not .

- Dose-response validation : Replicate conflicting studies with standardized doses (e.g., 1–50 μM) and purity criteria (>95% by HPLC). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Q. What strategies optimize the synthesis of Cerebroside A with specific glycosidic configurations?

- Methodological Answer :

- Enzymatic synthesis : Use recombinant galactosyltransferases (e.g., GalT-2) for β-glycosidic bonds. Optimize reaction conditions (pH 7.4, 37°C) and ceramide substrates (e.g., C16:0 fatty acid) .

- Chemical synthesis : Employ Schmidt glycosylation for α-linkages. Protect sphingosine amines with tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Q. How can functional studies differentiate the roles of Cerebroside A in myelination versus lipid raft formation?

- Methodological Answer :

- Knockout models : Use Gal3st1 mice to study cerebroside sulfotransferase deficiency. Analyze myelin integrity via electron microscopy and lipid raft composition via sucrose gradient centrifugation .

- Fluorescence resonance energy transfer (FRET) : Tag Cerebroside A with BODIPY probes to visualize its spatial distribution in lipid rafts of oligodendrocytes .

Q. What protocols ensure reproducibility in assessing Cerebroside A purity and stability?

- Methodological Answer :

- Purity validation : Combine HPLC (retention time ± 0.2 min) and H NMR (integration of impurity peaks < 1%) .

- Stability testing : Store Cerebroside A in argon-sealed vials at -80°C. Monitor degradation via accelerated stability studies (25°C/60% RH for 30 days) with LC-MS .

Guidelines for Research Design

- Experimental rigor : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. For example, prioritize in vitro neuroinflammation models over in vivo if ethical constraints exist .

- Data transparency : Report raw datasets (e.g., NMR spectra, MS chromatograms) in supplementary materials to enable replication .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.